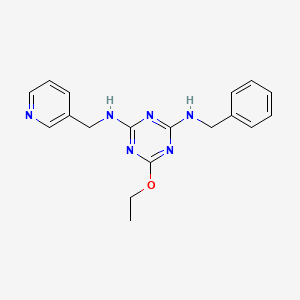![molecular formula C20H21N7O2 B5506394 N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide](/img/structure/B5506394.png)
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those similar to the compound , involves multiple steps including condensation, chlorination, and nucleophilic substitution reactions. A study on the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which share structural similarities, highlighted a rapid and green synthetic method yielding significant intermediate compounds with potential biological activity (Lei et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including crystal structure and DFT study, provides insights into their arrangement and electronic properties. For example, the crystal structure analysis and DFT study of a novel compound similar in structure confirmed the consistency between experimental and optimized structures, underlining the role of hydrogen bonds in the solid state packing of molecules (Zhou et al., 2021).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including cyclization and condensation, to yield compounds with potential biological activities. For instance, the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines demonstrated antianaphylactic activity, indicating the therapeutic potential of these compounds (Wagner et al., 1993).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and thermal stability, are crucial for their application in various fields. For example, aromatic polyamides and polyimides based on pyrimidine structures exhibit excellent solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Yang & Lin, 1994).
Applications De Recherche Scientifique
Imaging Agent for Parkinson's Disease
Research has demonstrated the synthesis of HG-10-102-01, a compound related to N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, for potential use as a PET imaging agent in Parkinson's disease. This compound shows promise for imaging LRRK2 enzyme activity, which is implicated in the pathogenesis of Parkinson's (Wang et al., 2017).
Antimicrobial Activity
A study on synthesized pyrimidine-triazole derivatives, which share a structural motif with N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, explored their antimicrobial activity. These derivatives have shown effectiveness against selected bacterial and fungal strains, highlighting the compound's potential as a basis for developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Chemical Synthesis and Medicinal Chemistry
Further research into similar compounds includes the development of novel synthesis methods and the exploration of their biological activities. For example, the synthesis of tetrahydrobenzo[b]thiophene and tetrahydrobenzothienopyrimidine derivatives under microwave irradiation has been investigated, showcasing the chemical versatility and potential pharmaceutical applications of this chemical scaffold (Abdalha et al., 2011).
Potential Anti-Inflammatory Agents
Research on the synthesis and evaluation of ibuprofen analogs, including N-hydroxy methyl derivative compounds similar to N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide, has shown significant anti-inflammatory activity. This suggests the compound's framework could be beneficial in designing new anti-inflammatory medications (Rajasekaran et al., 1999).
Supramolecular Chemistry
A study on the hydrogen-bonded sheet structures in neutral, anionic, and hydrated forms of 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, which relate to the core structure of the compound , highlights its potential in the development of novel supramolecular assemblies. These assemblies have implications for the design of new materials and molecular devices (Orozco et al., 2008).
Propriétés
IUPAC Name |
N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-14-23-17(13-18(24-14)27-9-11-29-12-10-27)25-15-3-5-16(6-4-15)26-20(28)19-21-7-2-8-22-19/h2-8,13H,9-12H2,1H3,(H,26,28)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPXMSPWJCXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}phenyl)-2-pyrimidinecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B5506318.png)
![4-{[(9-ethyl-9H-carbazol-3-yl)methylene]amino}-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5506326.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)

![3-[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5506378.png)
![isopropyl 2-methyl-4-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5506393.png)
![N-{3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5506418.png)
![ethyl 4-[(4-ethylphenyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5506420.png)

![2-[4-(4-ethoxybenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5506428.png)